![molecular formula C26H26FN3O3 B2372090 1-(4-{[3-(4-Fluorophényl)-6-oxo-1,6-dihydropyridazin-1-yl]méthyl}pipéridin-1-yl)-4-phénylbutane-1,4-dione CAS No. 2097861-77-1](/img/structure/B2372090.png)
1-(4-{[3-(4-Fluorophényl)-6-oxo-1,6-dihydropyridazin-1-yl]méthyl}pipéridin-1-yl)-4-phénylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione is an intricate organic compound featuring a diverse array of functional groups, including fluorophenyl, piperidinyl, and pyridazinyl moieties. This multifaceted molecule is of notable interest in medicinal chemistry and pharmaceutical research due to its complex structure and potential bioactive properties.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology
Studied for its potential biological activity, including binding to specific enzymes or receptors.
Medicine
Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Potential use in the development of novel materials or as an intermediate in the synthesis of more complex compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized via a multistep process involving key organic reactions.
Initial Synthesis: : Begin with a fluorophenyl precursor and proceed through a series of nitration and reduction steps to introduce the 4-fluorophenyl moiety.
Pyridazinone Formation: : The 6-oxo-1,6-dihydropyridazin moiety is formed via cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors.
Piperidinyl Addition: : The attachment of the piperidinyl group involves a nucleophilic substitution reaction where the piperidine reacts with an appropriate alkyl halide.
Final Assembly: : The final step involves the conjugation of the fluorophenyl, piperidinyl, and pyridazinone moieties to the 4-phenylbutane-1,4-dione scaffold, typically through a series of condensation and coupling reactions.
Industrial Production Methods:
Industrial-scale production may employ similar routes but often with optimizations for yield, cost, and scalability:
Utilization of continuous flow reactors to enhance reaction efficiency.
Employment of catalysts to minimize reaction time and improve yield.
Solvent recycling and purification systems to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: : Can be oxidized by strong oxidizing agents to form higher oxidation state derivatives.
Reduction: : May undergo reduction by agents like LiAlH4 to yield hydroxylated derivatives.
Substitution: : Aromatic substitution reactions, particularly on the fluorophenyl ring, with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed:
Hydroxylated Derivatives: : Formed via reduction.
Oxidized Products: : Formed via oxidation.
Substituted Derivatives: : Formed via substitution reactions on the aromatic rings.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and piperidinyl groups can facilitate binding to hydrophobic pockets within protein structures, while the pyridazinone moiety can engage in hydrogen bonding or other polar interactions.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibition or modulation of enzyme activity.
Receptors: : Binding to cell surface receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of functional groups and structural features.
Similar Compounds
1-(4-{[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione: : Differing by the presence of a chlorine atom instead of a fluorine atom.
1-(4-{[3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione: : Differing by the presence of a bromine atom instead of a fluorine atom.
Propriétés
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c27-22-8-6-20(7-9-22)23-10-12-26(33)30(28-23)18-19-14-16-29(17-15-19)25(32)13-11-24(31)21-4-2-1-3-5-21/h1-10,12,19H,11,13-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJLIIQGTVSRJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
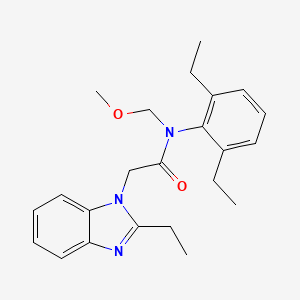
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
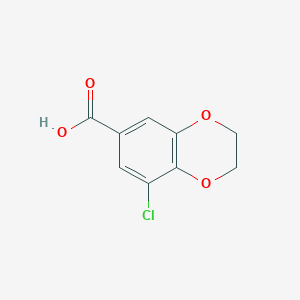
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
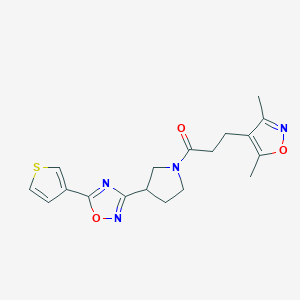
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
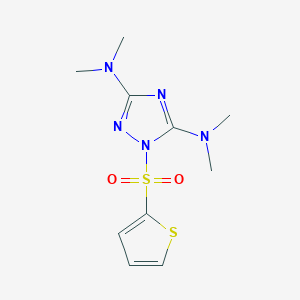
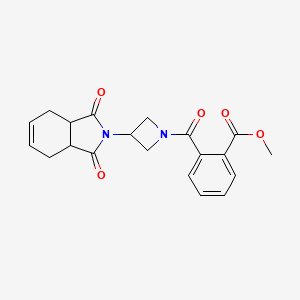
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
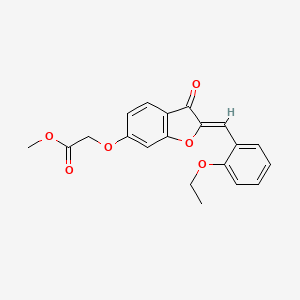
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

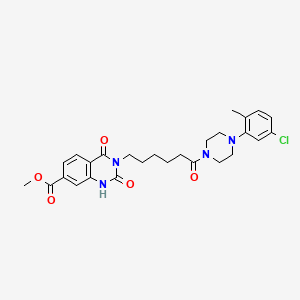
![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
